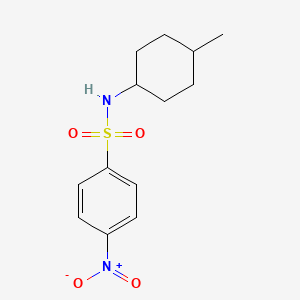![molecular formula C20H24N2O4S B4282089 1-{4-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one](/img/structure/B4282089.png)
1-{4-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one
Overview
Description
1-{4-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one is a complex organic compound that features a piperazine ring substituted with an ethanone group and a sulfonyl group attached to an ethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one typically involves multiple steps:
Formation of the Ethoxyphenyl Sulfonyl Intermediate: This step involves the sulfonation of 4-ethoxyphenyl with a sulfonyl chloride in the presence of a base such as pyridine.
Piperazine Ring Formation: The intermediate is then reacted with piperazine under controlled conditions to form the piperazinyl sulfonyl compound.
Ethanone Substitution: Finally, the ethanone group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one can undergo various types of chemical reactions:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 1-(4-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}phenyl)acetic acid.
Reduction: 1-(4-{4-[(4-ethoxyphenyl)sulfanyl]-1-piperazinyl}phenyl)ethanone.
Substitution: 1-(4-{4-[(4-nitroethoxyphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone.
Scientific Research Applications
1-{4-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 1-{4-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring may interact with neurotransmitter receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone: Contains a chlorophenyl group instead of an ethoxyphenyl group.
Uniqueness
1-{4-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-[4-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-26-19-8-10-20(11-9-19)27(24,25)22-14-12-21(13-15-22)18-6-4-17(5-7-18)16(2)23/h4-11H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVYQBKHXYTUSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{3-[N-(2,2-dimethylpropanoyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4282051.png)
![N-(4-{N-[(2-chlorophenyl)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4282058.png)
![1-(benzylsulfonyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4282061.png)
![4-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4282064.png)
![3-isobutoxy-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B4282065.png)
![N'-[1-(4-chlorophenyl)butylidene]-2-(3,4-dichlorophenyl)acetohydrazide](/img/structure/B4282068.png)
![4-butyl-N'-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]benzenesulfonohydrazide](/img/structure/B4282069.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B4282078.png)
![N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B4282079.png)

![1-propyl-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4282086.png)
![2-{[4-ALLYL-5-(2-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE](/img/structure/B4282099.png)
